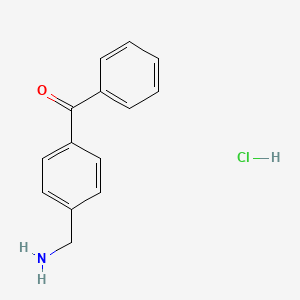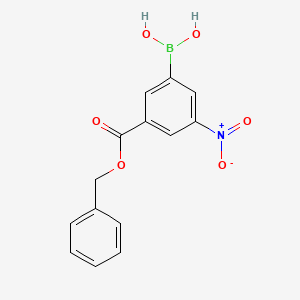
3-Benzyloxycarbonyl-5-nitrophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and potential applications of similar compounds. For instance, 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound, has been shown to be an effective organocatalyst for Conia-ene carbocyclization reactions . This suggests that 3-Benzyloxycarbonyl-5-nitrophenylboronic acid could potentially serve as a catalyst in similar chemical reactions due to the presence of the phenylboronic acid moiety.
Synthesis Analysis
The synthesis of related compounds involves the substitution of functional groups on aromatic rings, as seen in the nitration of benzo[b]thiophen derivatives . These reactions can be sensitive to reaction conditions, which influence the position and extent of substitution. The synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid would likely involve similar nitration steps, possibly followed by the introduction of the benzyloxycarbonyl group and the boronic acid moiety through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These structures reveal the spatial arrangement of functional groups and their conformations, which can be in syn or anti orientations. The molecular structure of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid would similarly be influenced by the steric and electronic effects of its substituents, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of phenylboronic acids and their derivatives are diverse. For example, the bis(pentafluorosulfanyl)phenylboronic acid derivative has been used as an organocatalyst , while the benzo[b]thiophen derivatives undergo nitration reactions . The presence of the nitro group and the benzyloxycarbonyl group in 3-Benzyloxycarbonyl-5-nitrophenylboronic acid would influence its reactivity, possibly making it suitable for use in catalysis or as an intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic compounds with various substituents can be quite distinct. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied, revealing their potential in light harvesting and luminescence . Although 3-Benzyloxycarbonyl-5-nitrophenylboronic acid is not a lanthanide complex, its physical properties such as solubility, melting point, and stability would be affected by its functional groups, and its chemical properties would be influenced by the electron-withdrawing or donating nature of these groups.
Applications De Recherche Scientifique
1. Organocatalysis in Carbocyclization
3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, has been shown to act as an efficient organocatalyst in Conia-ene carbocyclization of 1,3-dicarbonyl compounds containing terminal alkynes, offering a potential model for the catalytic capabilities of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in similar reactions (Yang et al., 2012).
2. Use in Targeted Drug Delivery
Phenylboronic acid-functionalized polymers, closely related to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, have demonstrated potential in targeted drug delivery systems, particularly for cancer cells (Zhang et al., 2013).
3. Role in Liquid Crystalline Properties
Research on novel mesogenic benzoic acids, including derivatives similar to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, has provided insights into their applications in understanding liquid crystalline behavior at high temperatures (Weissflog et al., 1996).
4. Applications in Peptide Synthesis
Benzyloxycarbonyl peptide esters, related to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, have been used in the synthesis of higher peptide active esters, highlighting their role in the advancement of peptide synthesis methods (Stewart, 1965).
5. Photoprotective Groups in Organic Synthesis
Compounds like 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, with light-sensitive protecting groups, have shown significant utility in the synthesis of organic compounds, especially in polyfunctional molecules synthesis (Pillai, 1980).
6. Catalysis in Organic Syntheses
In the field of catalysis, similar boronic acids have been utilized for reactions like the annulation of cyanophenylboronic acid with alkynes and strained alkenes, suggesting possible applications for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in similar catalytic processes (Miura & Murakami, 2005).
7. Potential in Food Technology
Boronic acids, including compounds similar to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, have shown potential in the specific reduction of fructose in food matrices, indicating their utility in food technology (Pietsch & Richter, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols .
Mode of Action
This interaction is reversible and pH-dependent, allowing for dynamic interactions with biological targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s properties such as melting point (140-148℃), boiling point (5371±600 °C, predicted), and density (140±01 g/cm3, predicted) can provide some insights into its potential bioavailability .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of boronate esters, a key aspect of the compound’s mode of action . Additionally, the compound is hygroscopic and should be stored in a well-ventilated place .
Propriétés
IUPAC Name |
(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDKQXYZBUILB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378305 |
Source


|
| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxycarbonyl-5-nitrophenylboronic acid | |
CAS RN |
380430-62-6 |
Source


|
| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)

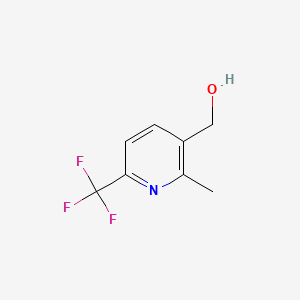
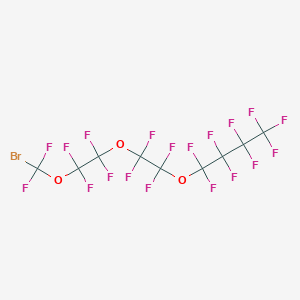


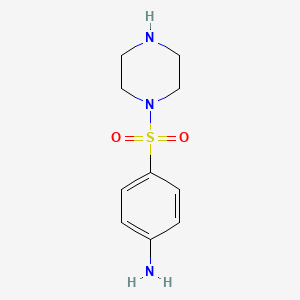
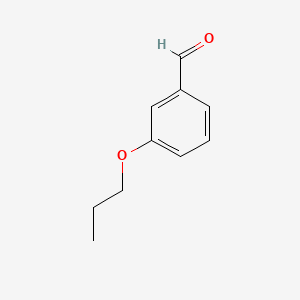
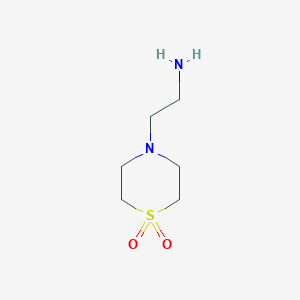
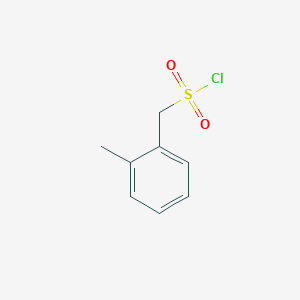

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
